5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
(R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.
Brand Name:
Vulcanchem
CAS No.:
13253-44-6
VCID:
VC20989921
InChI:
InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
SMILES:
CSCCC1C(=O)NC(=O)N1
Molecular Formula:
C6H10N2O2S
Molecular Weight:
174.22 g/mol
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
CAS No.: 13253-44-6
Cat. No.: VC20989921
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin. |
|---|---|
| CAS No. | 13253-44-6 |
| Molecular Formula | C6H10N2O2S |
| Molecular Weight | 174.22 g/mol |
| IUPAC Name | 5-(2-methylsulfanylethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
| Standard InChI Key | SBKRXUMXMKBCLD-UHFFFAOYSA-N |
| Isomeric SMILES | CSCC[C@@H]1C(=O)NC(=O)N1 |
| SMILES | CSCCC1C(=O)NC(=O)N1 |
| Canonical SMILES | CSCCC1C(=O)NC(=O)N1 |
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